BPTU

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la N-[2-[2-(1,1-diméthyléthyl)phénoxy]-3-pyridinyl]-N’-[4-(trifluorométhoxy)phényl]urée implique plusieurs étapes. Les étapes clés incluent la formation de l'intermédiaire phénoxy-pyridine et sa réaction ultérieure avec l'isocyanate approprié pour former le dérivé final de l'urée. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et des catalyseurs pour faciliter la réaction .

Méthodes de production industrielle

La production industrielle de la N-[2-[2-(1,1-diméthyléthyl)phénoxy]-3-pyridinyl]-N’-[4-(trifluorométhoxy)phényl]urée suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. Cela comprend le contrôle de la température, de la pression et du temps de réaction, ainsi que l'utilisation de techniques de purification telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

La N-[2-[2-(1,1-diméthyléthyl)phénoxy]-3-pyridinyl]-N’-[4-(trifluorométhoxy)phényl]urée subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs. Elle peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant la N-[2-[2-(1,1-diméthyléthyl)phénoxy]-3-pyridinyl]-N’-[4-(trifluorométhoxy)phényl]urée comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les réactions sont généralement réalisées dans des solvants organiques comme le DMSO ou l'éthanol, à température et pression contrôlées .

Produits principaux

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés hydroxylés, tandis que les réactions de réduction peuvent produire des dérivés aminés .

Applications de la recherche scientifique

La N-[2-[2-(1,1-diméthyléthyl)phénoxy]-3-pyridinyl]-N’-[4-(trifluorométhoxy)phényl]urée a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

La N-[2-[2-(1,1-diméthyléthyl)phénoxy]-3-pyridinyl]-N’-[4-(trifluorométhoxy)phényl]urée exerce ses effets en se liant au récepteur P2Y1, un récepteur couplé aux protéines G impliqué dans l'agrégation plaquettaire et d'autres processus physiologiques. En agissant comme un antagoniste allostérique, il inhibe l'activité du récepteur, empêchant ainsi les voies de signalisation en aval qui conduisent à l'agrégation plaquettaire et à d'autres réponses cellulaires .

Applications De Recherche Scientifique

Pharmacological Applications

Purinergic Receptor Antagonism

BPTU is recognized as an allosteric antagonist of the P2Y1 receptor, a subtype of purinergic receptors. Its binding characteristics and functional implications are crucial in several physiological contexts:

- Antithrombotic Effects : this compound has been shown to reduce platelet aggregation, making it a candidate for developing antithrombotic therapies. It blocks the inhibition of spontaneous contractions in the gastrointestinal tract induced by electrical stimulation and P2Y agonists, suggesting potential therapeutic uses in managing gastrointestinal motility disorders .

- Mechanism of Action : The compound binds outside the helical bundle of the P2Y1 receptor, which allows it to modulate receptor activity without competing with nucleotide ligands. This unique mechanism highlights its potential for targeted drug design .

Corrosion Inhibition

This compound exhibits promising properties as a corrosion inhibitor for mild steel in acidic environments:

- Corrosion Studies : Research indicates that this compound can effectively inhibit corrosion in sulfuric acid solutions. The inhibition mechanism involves chemisorption on the steel surface, following Temkin's adsorption isotherm . The studies utilized techniques such as Tafel extrapolation and linear polarization to evaluate the effectiveness of this compound in preventing corrosion.

- Performance Metrics : The free energy profile analysis showed that this compound's interaction with steel surfaces is energetically favorable, which enhances its efficacy as a corrosion inhibitor .

Case Study: Binding Affinity and Structural Dynamics

A detailed study investigated the binding dynamics of this compound at the P2Y1 receptor using molecular docking simulations. The results revealed:

- Binding Site Characteristics : this compound preferentially occupies an extra-helical site on the P2Y1 receptor, which is distinct from traditional ligand binding sites. This finding was supported by pharmacophore mapping and molecular docking studies that illustrated its interaction with key amino acids within the receptor .

- Implications for Drug Development : Understanding this compound's binding dynamics provides insights into designing new drugs targeting purinergic receptors, particularly for conditions like thrombosis and gastrointestinal disorders .

Table 1: Summary of this compound Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacology | Antagonist of P2Y1 receptor | Reduces platelet aggregation; modulates gut motility |

| Corrosion Inhibition | Inhibitor for mild steel in acidic environments | Effective against corrosion in sulfuric acid solutions |

| Structural Insights | Binding dynamics at P2Y1 receptor | Occupies an extra-helical site; unique binding mechanism |

Mécanisme D'action

N-[2-[2-(1,1-Dimethylethyl)phenoxy]-3-pyridinyl]-N’-[4-(trifluoromethoxy)phenyl]urea exerts its effects by binding to the P2Y1 receptor, a G-protein-coupled receptor involved in platelet aggregation and other physiological processes. By acting as an allosteric antagonist, it inhibits the receptor’s activity, thereby preventing the downstream signaling pathways that lead to platelet aggregation and other cellular responses .

Comparaison Avec Des Composés Similaires

Composés similaires

MRS2365 : Un agoniste sélectif du P2Y1 utilisé dans la recherche pour étudier l'activation du récepteur.

ADPβS : Un autre agoniste du P2Y1 qui est couramment utilisé dans des contextes expérimentaux.

Unicité

La N-[2-[2-(1,1-diméthyléthyl)phénoxy]-3-pyridinyl]-N’-[4-(trifluorométhoxy)phényl]urée est unique en raison de sa grande spécificité et de sa puissance en tant qu'antagoniste du récepteur P2Y1. Contrairement aux antagonistes à base de nucléotides, il ne concurrence pas les nucléotides endogènes pour la liaison, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .

Activité Biologique

BPTU (1-(2-(2-tert-butyl-phenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea) is a compound that has garnered attention due to its role as an allosteric antagonist of the P2Y1 receptor. This receptor is part of the purinergic signaling system, which plays a critical role in various physiological processes, including neurotransmission, inflammation, and platelet aggregation.

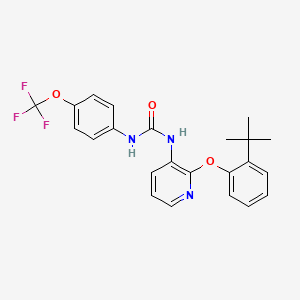

- Chemical Name : N-[2-[2-(1,1-Dimethylethyl)phenoxy]-3-pyridinyl]-N'-[4-(trifluoromethoxy)phenyl]urea

- Molecular Formula : C23H22F3N3O3

- Purity : ≥98%

This compound acts as an allosteric antagonist of the P2Y1 receptor with an effective concentration (EC50) ranging from 0.06 to 0.3 μM. It binds outside the helical bundle of the receptor, inhibiting its activation by endogenous ligands such as ADP and ATP. This inhibition leads to a reduction in platelet aggregation and has potential therapeutic implications in conditions related to thrombosis and other cardiovascular diseases .

Biological Activity Overview

This compound's biological activities can be summarized as follows:

| Activity | Details |

|---|---|

| P2Y1 Receptor Antagonism | Allosteric antagonist with EC50 = 0.06-0.3 μM |

| Platelet Aggregation | Reduces platelet aggregation induced by P2Y agonists |

| Antithrombotic Effects | Demonstrated antithrombotic properties in experimental models |

| Smooth Muscle Relaxation | Blocks inhibition of spontaneous contraction in rat and mouse colon |

Research Findings

Recent studies have highlighted the significance of this compound in various biological contexts:

- Antithrombotic Potential : this compound has been shown to significantly reduce platelet aggregation in vitro and in vivo, which suggests its potential utility in preventing thrombotic events .

- Impact on Smooth Muscle Contraction : this compound effectively blocks the inhibition of spontaneous contractions in the colon induced by electrical field stimulation and nicotine, indicating its role in modulating gastrointestinal motility .

- Structural Activity Relationships (SAR) : The structural modifications of this compound derivatives have been explored to enhance potency and solubility, addressing challenges such as low aqueous solubility and metabolic stability observed in earlier studies .

Case Study 1: Thrombosis Prevention

A study conducted on the effects of this compound on platelet function demonstrated a marked reduction in aggregation responses to ADP and collagen. The results suggest that this compound could be a promising candidate for antithrombotic therapy, particularly for patients at risk of thrombotic events due to cardiovascular diseases.

Case Study 2: Gastrointestinal Motility

In experiments involving rat models, this compound was administered to observe its effects on colonic contractions. The findings indicated that this compound not only inhibited contractions induced by P2Y agonists but also restored normal motility patterns disrupted by inflammatory mediators.

Propriétés

IUPAC Name |

1-[2-(2-tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F3N3O3/c1-22(2,3)17-7-4-5-9-19(17)31-20-18(8-6-14-27-20)29-21(30)28-15-10-12-16(13-11-15)32-23(24,25)26/h4-14H,1-3H3,(H2,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFLGPTXSIRAQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.